(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one
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Overview
Description
CYT296 is a novel small molecule compound known for its ability to induce chromatin de-condensation and facilitate the generation of induced pluripotent stem cells (iPSCs). This compound has shown significant potential in improving the efficiency of OSKM-mediated induction of iPSCs and enabling efficient reprogramming with only Oct4 in combination with other small molecules .
Preparation Methods
The synthesis of CYT296 involves specific reaction conditions and synthetic routes. The compound is typically prepared through a series of chemical reactions that include the use of defined factors such as Oct4, Sox2, Klf4, and c-Myc. The reaction conditions often involve the use of Mouse Embryonic Fibroblasts (MEFs) and the application of CYT296 at a concentration of 250 nM for 72 hours . Industrial production methods for CYT296 are not widely documented, but the compound is available for research purposes through suppliers like MedChemExpress .
Chemical Reactions Analysis
CYT296 undergoes several types of chemical reactions, primarily focusing on chromatin de-condensation. The compound is known to block heterochromatin assembly in MEFs, thereby improving the generation of iPSCs . Common reagents and conditions used in these reactions include the application of CYT296 at specific concentrations and incubation times. The major products formed from these reactions are pluripotent stem cells that exhibit an open chromatin state .
Scientific Research Applications
CYT296 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, CYT296 is used to study chromatin remodeling and the mechanisms of chromatin de-condensation . In biology, the compound is instrumental in the generation of iPSCs, which are valuable for regenerative medicine and drug screening . In medicine, CYT296 holds potential for cell replacement therapies and the treatment of various diseases through the use of iPSCs . In industry, the compound is used for research purposes to develop new therapeutic approaches and improve the efficiency of cell reprogramming .
Mechanism of Action
The mechanism of action of CYT296 involves its ability to induce an open chromatin state in MEFs, thereby facilitating somatic cell reprogramming . The compound targets chromatin de-condensation and disrupts condensed chromatin, creating a more favorable environment for reprogramming . Molecular targets and pathways involved in this process include heterochromatin protein 1α (HP1α) and H3K9me3, which are significantly reduced in loci treated with CYT296 .
Comparison with Similar Compounds
CYT296 is unique in its ability to induce chromatin de-condensation and improve the efficiency of iPSC generation. Similar compounds include other small molecules used for reprogramming and transdifferentiation, such as SB431542, Repsox, and A83-01, which target signaling pathways and epigenetic modifications . CYT296 stands out due to its specific impact on chromatin structure and its ability to facilitate reprogramming with only Oct4 in combination with other small molecules .
Properties
Molecular Formula |
C18H16O2S |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C18H16O2S/c1-20-13-8-6-12(7-9-13)15-10-18(15)11-21-16-5-3-2-4-14(16)17(18)19/h2-9,15H,10-11H2,1H3/t15-,18-/m0/s1 |
InChI Key |
MNURCCHWDLJZHQ-YJBOKZPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@]23CSC4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC23CSC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.